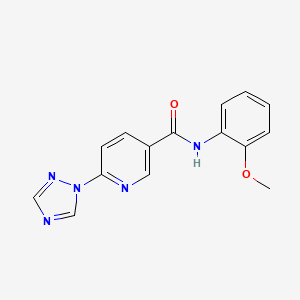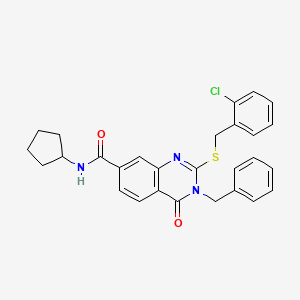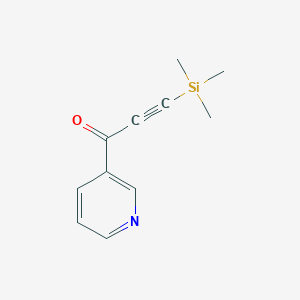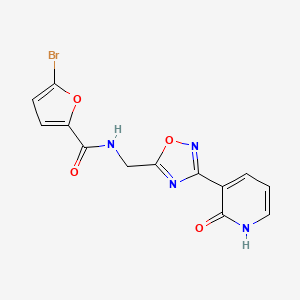
1-(4-Methoxybenzoyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiosemicarbazide derivatives, which may include 1-(4-Methoxybenzoyl)thiosemicarbazide, have been synthesized for various studies. For instance, a study synthesized a series of thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives . Another study mentioned the synthesis of a 1,2,4-triazole-3-thione derivative from a related compound .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity
Thiosemicarbazides, like 1-(4-Methoxybenzoyl)thiosemicarbazide, have been utilized in synthesizing various biologically active compounds. For instance, studies have demonstrated the successful preparation of compounds with significant antimicrobial and antitubercular activities, as well as anticancer properties. One study details the synthesis of thiadiazoles and imidazolinones from thiosemicarbazide derivatives, highlighting their multiple biological activities (Hirpara et al., 2003).
2. Antimicrobial Properties
Another research area explores the antimicrobial potential of thiosemicarbazide derivatives. A study synthesizing various 1,4-disubstituted thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole compounds from 3-hydroxy-2-naphthoic acid hydrazide reported significant antibacterial and antifungal activity (Dogan et al., 1998).
3. Structural Characterization
The structural characterization of thiosemicarbazide derivatives is also a key area of research. For example, a study focused on synthesizing and characterizing N-naphthoacetyl-N'-o-methoxybenzoyl thiosemicarbazide, confirming its structure through various spectral methods (Lin, 2007).
4. Synthesis of Heterocyclic Compounds
Thiosemicarbazide derivatives are instrumental in the synthesis of heterocyclic compounds. A study highlights the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles with potential biological activity, using thiosemicarbazide derivatives as starting materials (Hovsepyan et al., 2014).
5. Metal Complex Formation
Research also includes the formation of metal complexes with thiosemicarbazide derivatives. A study reported the synthesis and structural characterization of manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide, indicating their potential applications in coordination chemistry and material science (Singh et al., 2014).
6. Tuberculostatic Activity
Thiosemicarbazide derivatives have also been studied for their tuberculostatic activity. A study focused on optimizing the synthesis of new thiosemicarbazide derivatives and testing their activity against Mycobacterium tuberculosis (Popovici et al., 2021).
7. Enzyme Inhibition Studies
Thiosemicarbazide derivatives have been investigated for their potential in enzyme inhibition. A study synthesized various 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities and suggesting their potential as enzyme inhibitors (Noolvi et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(4-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFJSXJWQANHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)thiosemicarbazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)




![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)
![Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2841086.png)

![2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2841091.png)
![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)